molecular formula C7H3BrF4O2 B13977541 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol

Cat. No.: B13977541
M. Wt: 274.99 g/mol
InChI Key: DUVCWCLNYVRMAG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3BrF4O2. It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol can be achieved through several synthetic routes. One common method involves the halogenation of a phenol derivative. For instance, starting with 2-fluoro-6-(trifluoromethoxy)phenol, bromination can be carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups on the phenol ring. This unique combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H3BrF4O2

Molecular Weight

274.99 g/mol

IUPAC Name

4-bromo-2-fluoro-6-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2,13H

InChI Key

DUVCWCLNYVRMAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)O)F)Br

Origin of Product

United States

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